molecular formula C7H11NO3 B8600604 N-methacryloyl-beta-alanine

N-methacryloyl-beta-alanine

Cat. No.: B8600604
M. Wt: 157.17 g/mol
InChI Key: LTMXLMUNEFWJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methacryloyl-beta-alanine is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(2-methylprop-2-enoylamino)propanoic acid

InChI

InChI=1S/C7H11NO3/c1-5(2)7(11)8-4-3-6(9)10/h1,3-4H2,2H3,(H,8,11)(H,9,10)

InChI Key

LTMXLMUNEFWJAX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methacryloyl chloride was reacted with β-alanine to give N-methacryloyl β-alanine which was further reacted with p-nitro aniline to obtain N-methacryloyl β-alanyl p-nitro anilide. N-isobutyryl β-alanyl 2-amino pyridine was used as the print molecule, 0.5 gm (0.0021 mol) N-isobutyryl β-alanyl 2-amino pyridine, 0.468 gm (0.0021 mol) N-methacryloyl histidine, and 0.124 gm (0.0021 mol) CoCl2.6H2O were placed in 5 ml methanol and stirred for 1 hour. Methanol was evaporated under reduced pressure. The complex was diluted with 3.9 gm 2-hydroxyethyl methacrylate, 0.8 ml t-butyl hydroperoxide was added, and the mixture polymerized at 65° C. for 16 hours.
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Synthesis routes and methods II

Procedure details

In a mixture composed of 80 g (2.0 mols) of sodium hydroxide, 400 ml of water and 4 ml of nitrobenzene was dissolved 178 g (2.0 mols) of β-alanine with stirring and the resulting solution was cooled to 0° C. To the aqueous solution, there were simultaneously added dropwise 230 g (2.2 mols) of methacrylic chloride and an aqueous solution containing 96 g (2.4 mols) of sodium hydroxide dissolved in 200 ml of water. After the completion of the reaction, 800 ml of acetonitrile was added to the reaction solution and the mixture was then acidified by adding 160 ml of concentrated hydrochloric acid. 1 Liter of acetonitrile was further added to extract and the acetonitrile layer was separated. The acetonitrile solution was concentrated and the crystals thus deposited were collected and recrystallized from ethyl acetate to obtain 142 g of N-methacryloyl-β-alanine.
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80 g
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800 mL
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4 mL
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178 g
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230 g
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96 g
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160 mL
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200 mL
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400 mL
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